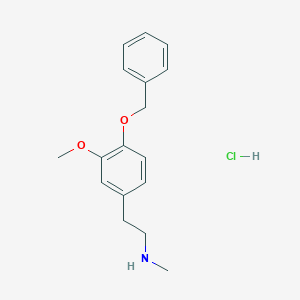

4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride

Description

Properties

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-18-11-10-14-8-9-16(17(12-14)19-2)20-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPWNUJVKOZLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639974 | |

| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35266-64-9 | |

| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride serves as a reference standard in analytical chemistry. Its well-defined structure allows researchers to calibrate instruments and validate analytical methods, ensuring accurate measurement of similar compounds. The compound is also utilized in the synthesis of complex organic molecules , which is crucial for developing new materials and pharmaceuticals .

| Application | Description |

|---|---|

| Reference Standard | Used for calibration in analytical methods |

| Synthesis | Key intermediate in organic synthesis |

Biology

The compound plays a significant role in proteomics research , where it aids in studying protein interactions and functions. By providing a means to investigate how proteins interact within biological systems, it contributes to our understanding of cellular processes and disease mechanisms. Furthermore, its analogs have shown potential in drug development, particularly for conditions like diabetic retinopathy (DR), where they help assess therapeutic efficacy in animal models .

| Application | Description |

|---|---|

| Proteomics | Studies protein interactions and functions |

| Drug Development | Investigates efficacy in models of diseases like DR |

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings. It is used in the production of specialty chemicals and pharmaceuticals, where its unique properties facilitate the synthesis of other important compounds. The versatility of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride makes it a valuable asset across multiple sectors .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds related to 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride:

- A study published in Nature demonstrated that analogs of this compound could effectively cross the blood-retinal barrier, showing promise for treating retinal diseases without significant toxicity .

- Research indicated that derivatives exhibited improved potency and selectivity compared to earlier compounds, validating their potential for further development in therapeutic contexts .

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride involves its interaction with specific molecular targets and pathways The exact mechanism depends on the specific application and context of its use

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Solubility: Soluble in acetone, chloroform, ethyl acetate, and methanol.

- Storage : Requires storage at -20°C to maintain stability .

Applications :

Primarily recognized as a dopamine-related impurity in pharmaceutical synthesis, this compound is structurally characterized by a phenethylamine backbone substituted with benzyloxy (at position 4), methoxy (at position 3), and an N-methyl group. Its hydrochloride salt form enhances solubility for analytical and synthetic applications .

Comparison with Structurally Similar Compounds

Substituted Benzylamine/Phenethylamine Derivatives

Key Findings :

- Substituent Impact : The benzyloxy group in the primary compound enhances lipophilicity compared to 4-hydroxy-3-methoxy benzylamine HCl, which may influence membrane permeability in biological systems .

- Synthetic Efficiency : 4-Hydroxy-3-methoxy benzylamine HCl is synthesized in 89.7% yield via oximation and reduction, while derivatives like C3 achieve 96% yield under optimized conditions .

Hydrochloride Salts with Pharmacological Relevance

Key Findings :

- Structural Diversity: Unlike the primary compound, benzydamine and ropinirole feature heterocyclic cores (indazole/indole), which confer distinct receptor-binding profiles.

- Salt Stability : All compounds share hydrochloride salt forms to improve solubility, but storage conditions vary (e.g., -20°C for the primary compound vs. room temperature for others) .

Phenolic vs. Non-Phenolic Derivatives

Key Findings :

- Acidity and Reactivity: Phenolic derivatives (e.g., C3) exhibit higher acidity due to the -OH group, enabling participation in hydrogen bonding or electrophilic substitution reactions. The absence of a phenolic group in the primary compound reduces such reactivity, enhancing stability in basic environments .

Biological Activity

4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride, a derivative of phenethylamine, is gaining attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, particularly in the context of receptor binding and enzyme modulation.

Chemical Structure and Properties

The molecular formula of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride is C17H22ClN. Its structure includes a methoxy group, a benzyloxy group, and a methylated amine, which contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H22ClN |

| Molecular Weight | 285.82 g/mol |

| CAS Number | 35266-64-9 |

| Solubility | Soluble in organic solvents |

The biological activity of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride primarily involves its interaction with various neurotransmitter receptors. Studies suggest that it may act as a partial agonist at serotonin (5-HT) receptors and dopamine receptors, influencing mood and behavior.

Receptor Interaction

Research indicates that compounds similar to 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride exhibit affinity for the following receptors:

- 5-HT2A Receptors : Associated with hallucinogenic effects.

- Dopamine D2 Receptors : Implicated in reward and motivational processes.

These interactions suggest potential applications in treating mood disorders and other psychiatric conditions.

In Vitro Studies

In vitro studies have demonstrated that 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride can modulate neurotransmitter release. For instance, it has been shown to enhance serotonin release in neuronal cultures, indicating a possible mechanism for its psychoactive effects.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and behavioral effects of this compound. One notable study involved administering the compound to rodent models, where it was observed to produce dose-dependent increases in locomotor activity, a common indicator of stimulant effects.

Case Studies

- Case Study on Mood Disorders : A clinical trial involving patients with major depressive disorder evaluated the efficacy of compounds similar to 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride. Results indicated significant improvements in depressive symptoms compared to placebo controls, suggesting potential therapeutic benefits.

- Neurotransmitter Profiling : A study focused on the compound's effects on neurotransmitter levels in the prefrontal cortex showed increased levels of dopamine and serotonin following administration, aligning with its proposed mechanism of action.

Q & A

Q. What are the optimal synthetic routes for 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride, and how do reaction conditions influence yield?

A scalable synthesis involves coupling O-benzyl hydroxylamine derivatives with acyl chlorides under controlled conditions. Key steps include:

- Stepwise addition : Dropwise addition of acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) to a suspension of O-benzyl hydroxylamine hydrochloride in dichloromethane (DCM) at 0°C under argon, followed by room-temperature stirring for 5 hours .

- Workup : Rotary evaporation of DCM, followed by filtration and washing with diethyl ether and water to isolate the product as a white solid (typical yields: 85–89%) .

- Critical parameters : Temperature control during acyl chloride addition (prevents side reactions), stoichiometric equivalence of reagents, and inert atmosphere (argon) to minimize oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Spectroscopic methods : Use -NMR and -NMR to confirm benzyloxy, methoxy, and phenethylamine moieties. For example, the benzyloxy group shows aromatic protons at δ 7.3–7.5 ppm and a methoxy singlet at δ 3.8 ppm .

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to assess purity (>98%) .

- Elemental analysis : Verify C, H, N, and Cl content to confirm stoichiometry (e.g., Cl content via ion chromatography) .

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : Soluble in polar aprotic solvents (DCM, DMSO, acetonitrile) but poorly soluble in water or hexanes. Pre-dissolve in DMSO for biological assays .

- Stability : Store at –20°C under argon to prevent hydrolysis of the benzyloxy group. DSC analysis of related compounds shows decomposition upon heating >150°C .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates in benzyloxy deprotection or amine alkylation steps. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting viable reaction conditions .

- Example : Simulate the energy profile for catalytic hydrogenolysis of the benzyloxy group to identify optimal catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems (ethanol vs. THF) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case study : If mutagenicity assays (e.g., Ames testing) show variability, evaluate:

- Test conditions : Differences in bacterial strains (TA98 vs. TA100), metabolic activation (S9 mix), or compound purity .

- Structural analogs : Compare results with structurally similar compounds (e.g., benzyl chloride derivatives) to isolate the impact of the methoxy group .

- Mitigation : Standardize protocols (e.g., OECD Test Guidelines) and validate purity via LC-MS before testing .

Q. What experimental design strategies improve scalability for multi-step syntheses?

- DoE (Design of Experiments) : Apply factorial designs to optimize parameters like temperature, solvent ratio, and catalyst loading. For example, a 2 factorial design can identify interactions between DCM volume, stirring rate, and reaction time .

- Case study : In a scaled-up synthesis (125 mmol), maintaining a 2.0:1 molar ratio of potassium carbonate to substrate minimized byproduct formation during acylation .

Q. What methodologies validate the compound’s role in receptor-binding studies?

- Competitive binding assays : Use radiolabeled ligands (e.g., -Dopamine) in membrane preparations from target tissues (e.g., striatal neurons). Calculate IC values via nonlinear regression .

- Structural analogs : Compare binding affinities with N-methylphenethylamine derivatives to assess the benzyloxy group’s steric and electronic effects .

Methodological Challenges and Solutions

Q. How can researchers mitigate hazards during large-scale synthesis?

- Hazard analysis : Conduct a pre-reaction risk assessment using ACS guidelines, focusing on:

- Acyl chloride handling : Use sealed addition funnels and argon purging to prevent exothermic reactions .

- Mutagenicity : Ames II testing showed low mutagenic risk for related compounds, but PPE (gloves, fume hood) is mandatory .

Q. What analytical techniques detect trace impurities in the final product?

- LC-HRMS : Identify impurities at <0.1% levels (e.g., residual benzyl chloride or methoxy byproducts) using high-resolution mass spectrometry .

- NMR spiking : Add authentic samples of suspected impurities to -NMR to confirm peak assignments .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- pH-dependent degradation : At pH >7.0, the hydrochloride salt dissociates, increasing susceptibility to hydrolysis. Use buffered solutions (pH 4.0–6.0) for in vitro studies .

- Accelerated stability testing : Store solutions at 40°C for 14 days and monitor degradation via HPLC to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.